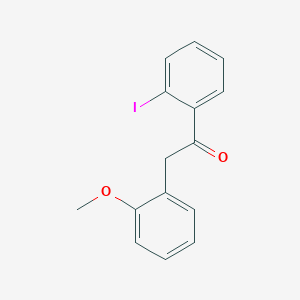

2'-Iodo-2-(2-methoxyphenyl)acetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

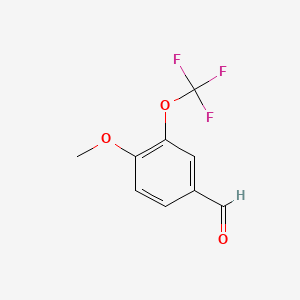

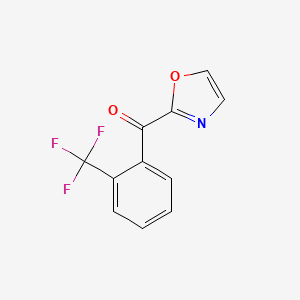

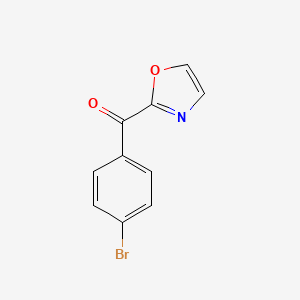

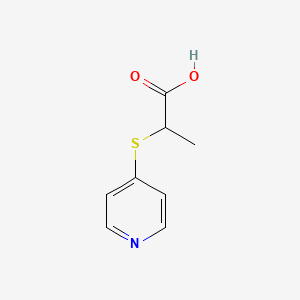

2’-Iodo-2-(2-methoxyphenyl)acetophenone is a halogenated aromatic ketone . It is a useful building block, often used in the preparation of chalcones .

Synthesis Analysis

2’-Iodoacetophenone may be used in the synthesis of indene derivatives and di-(o-acetylphenyl)acetylene . 2’-Methoxyacetophenone can be synthesized from 2’-Hydroxyacetophenone and Dimethyl sulfate .Molecular Structure Analysis

The molecular formula of 2’-Iodo-2-(2-methoxyphenyl)acetophenone is C15H13IO2 . The molecular weight is 352.17 .Chemical Reactions Analysis

2’-Iodoacetophenone may undergo a cobalt-catalyzed regioselective carbocyclization reaction with alkynes, acrylates, and acrylonitrile . 2’-Methoxyacetophenone is often used in the preparation of chalcones .Physical And Chemical Properties Analysis

The density of 2’-Iodo-2-(2-methoxyphenyl)acetophenone is 1.546g/cm3 . It has a boiling point of 415.7ºC at 760 mmHg .Applications De Recherche Scientifique

Orthomanganation and Iodo-demanganation

The research by Cooney et al. (2001) explored the orthomanganation of meta-substituted acetophenones and isopropyl benzoates, leading to the synthesis of ortho-[Mn(CO)4] derivatives of aryl ketones and esters. The study's notable contribution was the iodo-demanganation using iodine chloride for the synthesis of ortho-iodo arylcarbonyl compounds, including 2-iodo-3-O-substituted and other ortho-iodo acetophenones, which relates to the synthesis of 2'-Iodo-2-(2-methoxyphenyl)acetophenone Cooney, Gommans, Main, & Nicholson, 2001.

Photoluminescent Properties of Europium Complexes

Kumar, Makrandi, Singh, and Khatkar (2008) synthesized europium complexes with methoxy derivatives of 2′-hydroxy-2-phenylacetophenones. The study revealed that these complexes exhibit red luminescent properties upon UV light exposure, suggesting potential applications in optical devices and solid-state lamps. This research highlights the photoluminescent applications of derivatives related to 2'-Iodo-2-(2-methoxyphenyl)acetophenone Kumar, Makrandi, Singh, & Khatkar, 2008.

Safety And Hazards

Propriétés

IUPAC Name |

1-(2-iodophenyl)-2-(2-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO2/c1-18-15-9-5-2-6-11(15)10-14(17)12-7-3-4-8-13(12)16/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXFXKDORUNIIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642353 |

Source

|

| Record name | 1-(2-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Iodo-2-(2-methoxyphenyl)acetophenone | |

CAS RN |

898784-89-9 |

Source

|

| Record name | Ethanone, 1-(2-iodophenyl)-2-(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

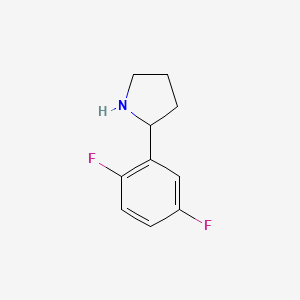

![4-[(cyclohexylmethyl)sulfonyl]Benzoic acid](/img/structure/B1325363.png)